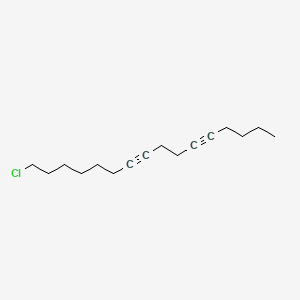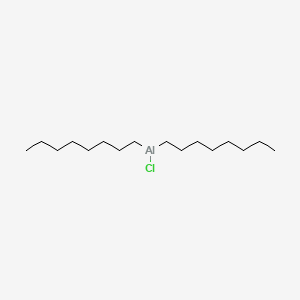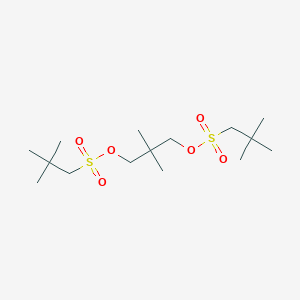
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropane-1-sulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 2,2-dimethylpropane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate groups can be hydrolyzed to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2,2-dimethylpropane-1,3-diol and the corresponding sulfonic acid.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) depends on its chemical reactivity. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can modify biomolecules through covalent attachment, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate): This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.
1,3-Diamino-2,2-dimethylpropane: This compound contains amino groups instead of sulfonate groups, resulting in different chemical behavior and uses.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is unique due to its dual sulfonate groups, which provide specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo substitution and hydrolysis reactions makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
6974-33-0 |
|---|---|
Molecular Formula |
C15H32O6S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[3-(2,2-dimethylpropylsulfonyloxy)-2,2-dimethylpropyl] 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-13(2,3)11-22(16,17)20-9-15(7,8)10-21-23(18,19)12-14(4,5)6/h9-12H2,1-8H3 |
InChI Key |
DHTBMAWUGGKUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)OCC(C)(C)COS(=O)(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


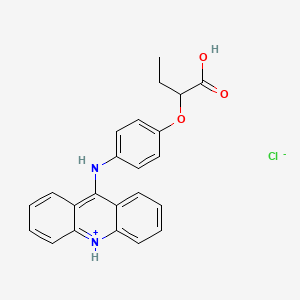

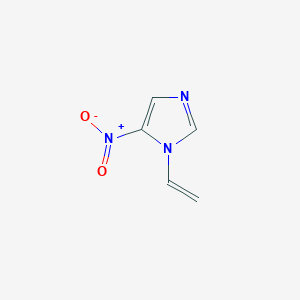
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
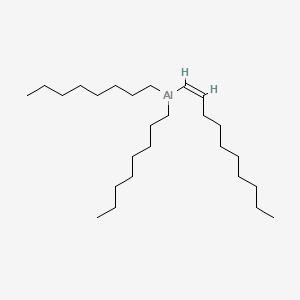
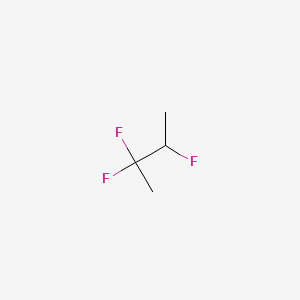
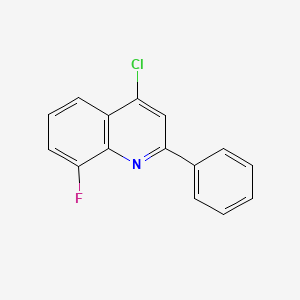
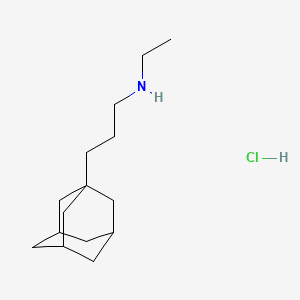
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
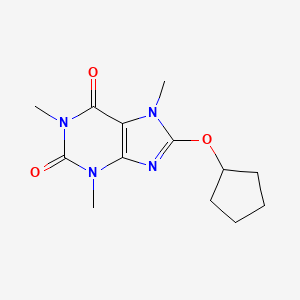
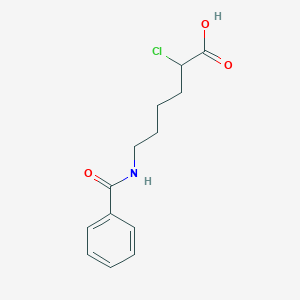
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
